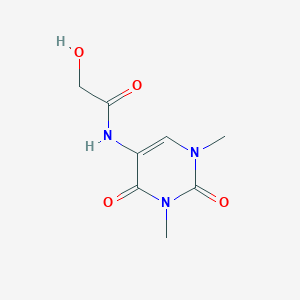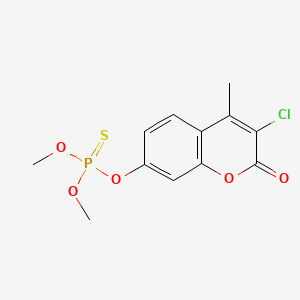
3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain is a synthetic compound with the molecular formula C12H12ClO5PS and a molecular weight of 334.715 g/mol. This compound is part of the coumarin family, which is known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain typically involves the reaction of 4-methylcoumarin with chlorinating agents and thiophosphorylating reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticoagulant effects.
Industry: Utilized in the production of dyes, optical brighteners, and as a component in certain pesticides.
Mechanism of Action
The mechanism of action of 3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-7-hydroxy-4-methylcoumarin: Similar in structure but lacks the thiophosphoryloxy group.
7-Dimethoxythiophosphoryloxy-4-methylcoumarin: Similar but without the chlorine atom.
Uniqueness
3-Chloro-7-dimethoxythiophosphoryloxy-4-methyl courmain is unique due to the presence of both chlorine and thiophosphoryloxy groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12ClO5PS |
|---|---|
Molecular Weight |
334.71 g/mol |
IUPAC Name |
3-chloro-7-dimethoxyphosphinothioyloxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12ClO5PS/c1-7-9-5-4-8(18-19(20,15-2)16-3)6-10(9)17-12(14)11(7)13/h4-6H,1-3H3 |
InChI Key |
WGLDGQJGDXLSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=S)(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


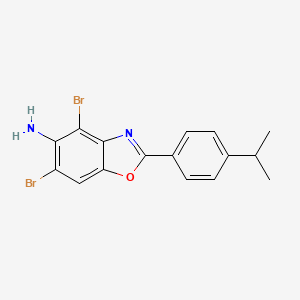
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)

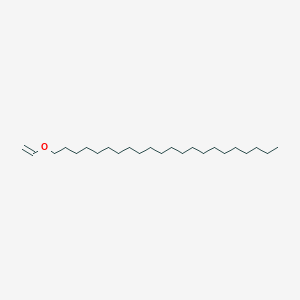
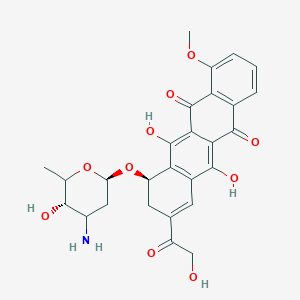
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)
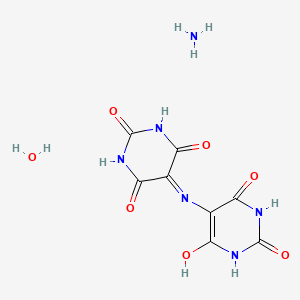

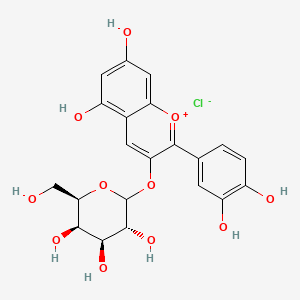
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
